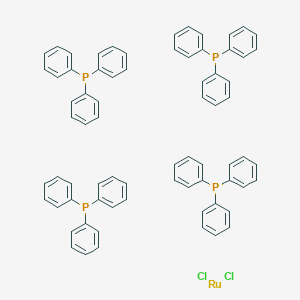
二氯四(三苯基膦)钌(II)
描述
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a useful research compound. Its molecular formula is C72H60Cl2P4Ru and its molecular weight is 1221.1 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichlorotetrakis(triphenylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorotetrakis(triphenylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
选择性加氢
二氯四(三苯基膦)钌(II) 用作马来酸酐或琥珀酸酐的选择性加氢催化剂 . 这个过程在各种化学物质和材料的生产中至关重要。
天然抗生素的合成
该化合物在合成天然抗生素四脱氢霉素的部分结构中起着重要作用 . 四脱氢霉素是一种有效的抗生素,合成它的能力在医药领域具有重要价值。
羟肟酸的氧化
二氯四(三苯基膦)钌(II) 用于羟肟酸的氧化 . 该反应在有机化学中很重要,并在药物研究中具有影响。
酯化反应
该化合物是酯化反应的反应物 . 酯化是生产酯类的关键过程,酯类广泛应用于从塑料到药物的各个领域。
烯烃的硼氢化
二氯四(三苯基膦)钌(II) 用于烯烃的硼氢化 . 该反应是有机化学的基石,用于合成各种有机化合物。
硫化物的氧化
安全和危害
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact or if inhaled, seek medical advice immediately .
作用机制
Target of Action
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a catalyst that primarily targets various organic compounds for chemical reactions . It is involved in the selective hydrogenation of maleic anhydride or succinic anhydride, synthesis of portions of the natural antibiotic tetrodecamycin, and oxidation of hydroxamic acid .
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process . It serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines . It also catalyzes the oxidation of alkanes to tertiary alcohols, amides to t-butyldioxyamides, and tertiary amines to α-(t-butyldioxyamides) using tert-butyl hydroperoxide .
Biochemical Pathways
The biochemical pathways affected by Dichlorotetrakis(triphenylphosphine)ruthenium(II) are primarily those involved in the hydrogenation and oxidation processes . These processes lead to the formation of new compounds, such as tertiary alcohols, t-butyldioxyamides, and α-(t-butyldioxyamides), which can have various downstream effects depending on the specific context of the reaction .
Result of Action
The result of Dichlorotetrakis(triphenylphosphine)ruthenium(II)'s action is the facilitation of chemical reactions, leading to the formation of new compounds . For example, it can catalyze the hydrogenation of alkenes to form alkanes, or the oxidation of alkanes to form tertiary alcohols .
Action Environment
The action of Dichlorotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of a base is necessary for some reactions . Additionally, the stability of this compound can be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
Dichlorotetrakis(triphenylphosphine)ruthenium(II) plays a significant role in biochemical reactions, particularly in catalysis. It is known to interact with various enzymes and proteins, facilitating reactions such as selective hydrogenation, hydroesterification, and hydroboration . The compound’s interaction with biomolecules often involves the formation of coordination bonds with the ruthenium center, which can alter the activity of the enzymes or proteins involved. For instance, it can act as a catalyst in the oxidation of hydroxamic acids and sulfides .
Cellular Effects
The effects of Dichlorotetrakis(triphenylphosphine)ruthenium(II) on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Dichlorotetrakis(triphenylphosphine)ruthenium(II) exerts its effects through several mechanisms. It can bind to biomolecules, forming coordination complexes that can inhibit or activate enzyme activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorotetrakis(triphenylphosphine)ruthenium(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dichlorotetrakis(triphenylphosphine)ruthenium(II) vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s beneficial catalytic activity is outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it can catalyze the oxidation of hydroxamic acids, impacting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, Dichlorotetrakis(triphenylphosphine)ruthenium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its catalytic activity, as it needs to be localized in proximity to its target enzymes and substrates .
Subcellular Localization
The subcellular localization of Dichlorotetrakis(triphenylphosphine)ruthenium(II) is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its catalytic efficiency and the overall outcome of the biochemical reactions it facilitates .
属性
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNHEPSSHYXTG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60Cl2P4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475129 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15555-77-8 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in the context of norbornene polymerization?
A1: The research highlights that Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits a "considerably high activity" for the polymerization of norbornene []. This finding is particularly interesting because it demonstrates the potential of this ruthenium complex as a catalyst for producing polymers with specific properties.
Q2: How does the activity of Dichlorotetrakis(triphenylphosphine)ruthenium(II) compare to other ruthenium complexes mentioned in the study?
A2: The study investigates several ruthenium complexes and their catalytic activity in norbornene polymerization. While Dichlorotetrakis(triphenylphosphine)ruthenium(II) shows high activity, it's important to note that other complexes like Dichloro(2,7-dimethylocta-2,6-diene-1,8-diyl)-(triphenylphosphine)ruthenium(IV) also demonstrate high yields in polymerizing norbornene []. This suggests that the specific ligands attached to the ruthenium center play a crucial role in determining the catalytic efficiency and ultimately influence the properties of the resulting polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



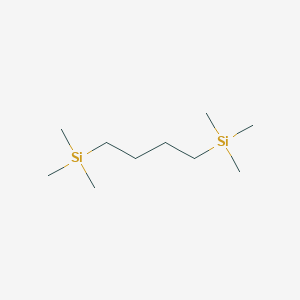
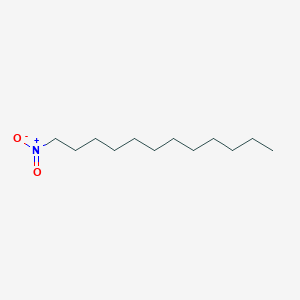



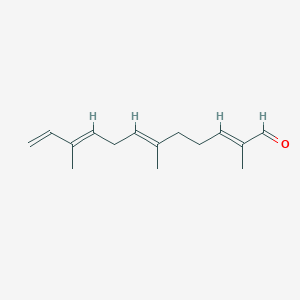
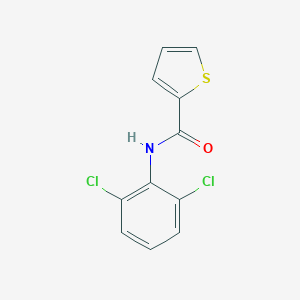
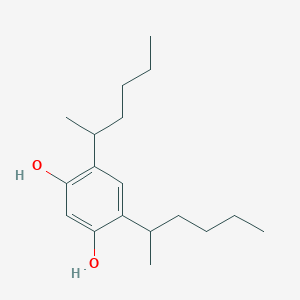
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)



![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
